![molecular formula C14H16FNO B2575415 2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol CAS No. 477848-27-4](/img/structure/B2575415.png)
2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol (2-FQ) is an organic compound and a member of the quinuclidinol family of compounds. It is a white solid at room temperature and has the molecular formula C12H10FNO2. 2-FQ is a versatile compound with a wide range of applications, including in the synthesis of pharmaceuticals, in the development of new materials, and as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material Research
2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol: may be investigated for its nonlinear optical (NLO) properties. NLO materials are crucial in the development of new photonic technologies, such as high-speed information processing and laser frequency conversion . The compound’s molecular structure could be analyzed for its ability to exhibit second-order NLO behavior, which is essential for applications like optical switching and modulation.
Fluorescence Imaging
This compound could serve as a fluorescent marker in bioimaging applications. Its fluorescence properties might be tuned to provide high contrast and specificity for cellular and molecular imaging . This would be particularly useful in medical diagnostics and research, where precise imaging is required to track biological processes.
Drug Monitoring
In the field of drug monitoring, 2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol could be used to develop novel probes that fluoresce in the presence of specific drug molecules . This application would be beneficial for real-time monitoring of drug levels in biological systems, ensuring therapeutic efficacy and safety.
Bioengineering Applications
The compound’s biocompatibility and potential for modification make it a candidate for bioengineering applications. It could be used in the design of new biomaterials that interact with biological systems in a controlled manner, possibly aiding in tissue engineering or as part of biosensors .
Optical Limiting Devices
Due to its potential optical properties, this compound might be used in the creation of optical limiting devices. These devices protect sensitive optical sensors from damage by intense light sources, such as lasers. The compound’s ability to absorb and dissipate high-energy photons would be a key characteristic in this application .
Anti-Counterfeiting Measures
The unique optical signatures of 2-[(Z)-(2-fluorophenyl)methylidene]-3-quinuclidinol could be utilized in anti-counterfeiting technologies. By incorporating the compound into security inks or papers, it could provide a means of authentication that is difficult to replicate without the proper technology .
Eigenschaften
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-4-2-1-3-11(12)9-13-14(17)10-5-7-16(13)8-6-10/h1-4,9-10,14,17H,5-8H2/b13-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKVANDFEBKGCK-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821673 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis(7-oxaspiro[3.5]nonan-2-yl)urea](/img/structure/B2575339.png)
![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)
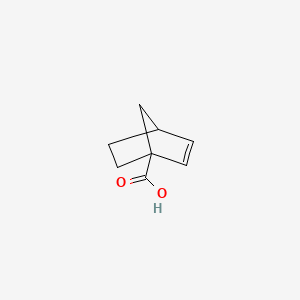
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)
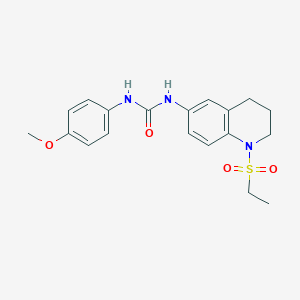
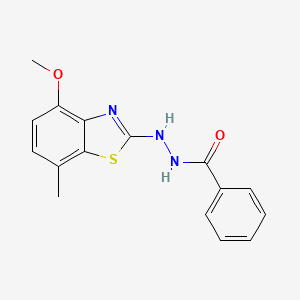
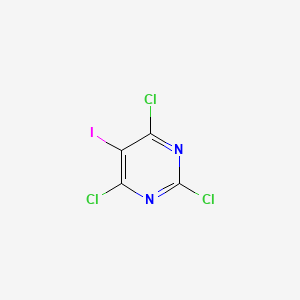
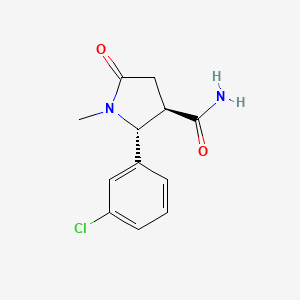
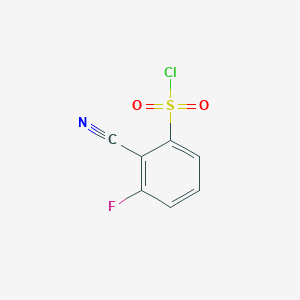
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)
![N-(2-fluorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2575352.png)
